![molecular formula C27H34N8S B4623266 9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
The compound belongs to a class of chemicals featuring complex structures, including tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which have been explored for various biological activities and potential pharmaceutical applications. These compounds are known for their intricate synthesis and the presence of multiple heterocyclic rings which contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar tetrahydrobenzothienotriazolopyrimidine derivatives involves multiple steps, including the formation of intermediates like 3-substituted-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines. Such processes typically utilize starting materials with adamantyl and tetrazolyl groups, followed by reactions that form the benzothieno and triazolopyrimidine rings through cyclization and condensation reactions (Soliman et al., 2009).
Scientific Research Applications
Synthetic Methodologies
Innovative synthetic methodologies have been developed for creating derivatives of tetrahydro[1]benzothieno and [1,2,4]triazolopyrimidines. For instance, a reagent, Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), facilitates the facile synthesis of 2,3-(ring fused)-5-(5-tetratzolyl)-4H-pyrimidin-4-one derivatives, showcasing the adaptability of these compounds in chemical synthesis (Kanno et al., 1991). Similarly, the green one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, azolo[3,4-d]pyridiazines, and thieno[2,3-b]pyridines containing a triazole moiety highlights an environmentally benign approach to producing these compounds (Abdelhamid et al., 2016).
Antimicrobial Activities
Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives have been synthesized and tested for antimicrobial properties. Preliminary testing revealed certain derivatives showing significant activity against Candida albicans and Staphylococcus aureus, indicating their potential as antimicrobial agents (Soliman et al., 2009).
Electronic and Structural Properties
Research into the electronic and structural aspects of tetrahydrobenzothienopyrimidine derivatives sheds light on their interesting properties connected with complex π-electron delocalization effects. The synthesis, crystal, molecular structures, and the influence of substituents on the aromaticity of fused heterocyclic rings have been extensively studied, offering insights into the molecular basis of their biological activities (Gajda et al., 2015).
properties
IUPAC Name |
13-tert-butyl-4-[[3-(tetrazol-2-yl)-1-adamantyl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8S/c1-25(2,3)18-4-5-19-20(7-18)36-24-22(19)23-31-21(32-34(23)15-28-24)12-26-8-16-6-17(9-26)11-27(10-16,13-26)35-30-14-29-33-35/h14-18H,4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSORBDUGQOSAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CC56CC7CC(C5)CC(C7)(C6)N8N=CN=N8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Tert-butyl)-2-{[3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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